1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group and a hydroxy-methylpropyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea typically involves the reaction of 2-fluoroaniline with isocyanates or carbamates under controlled conditions. The reaction may proceed as follows:
Step 1: 2-Fluoroaniline reacts with an isocyanate to form an intermediate.
Step 2: The intermediate undergoes further reaction with 2-hydroxy-2-methylpropylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. The process might include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure optimal reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group may be oxidized to form a carbonyl group.
Reduction: The compound may be reduced to form amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea would depend on its specific interactions with biological targets. Potential mechanisms include:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-3-(2-hydroxyethyl)urea
- 1-(2-Fluorophenyl)-3-(2-hydroxypropyl)urea
- 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylbutyl)urea
Uniqueness
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea is unique due to the specific arrangement of its functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H15FN2O2 |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,16)7-13-10(15)14-9-6-4-3-5-8(9)12/h3-6,16H,7H2,1-2H3,(H2,13,14,15) |
InChI Key |
NVRYGRAZQHAPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC=CC=C1F)O |
Origin of Product |
United States |
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